molecular formula C10H8F4OS B14056342 1-(2-Fluoro-5-(trifluoromethylthio)phenyl)propan-1-one

1-(2-Fluoro-5-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14056342
M. Wt: 252.23 g/mol
InChI Key: MENOWOXEFGOFPL-UHFFFAOYSA-N
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Description

1-(2-Fluoro-5-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H8F4OS. This compound is characterized by the presence of a fluorine atom and a trifluoromethylthio group attached to a phenyl ring, along with a propanone group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(2-Fluoro-5-(trifluoromethylthio)phenyl)propan-1-one typically involves the reaction of 2-fluoro-5-(trifluoromethylthio)benzene with propanone under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity of the final product .

Chemical Reactions Analysis

1-(2-Fluoro-5-(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The fluorine and trifluoromethylthio groups can participate in substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

1-(2-Fluoro-5-(trifluoromethylthio)phenyl)propan-1-one is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-5-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The fluorine and trifluoromethylthio groups play a crucial role in its activity, influencing its binding affinity and reactivity. The compound can interact with enzymes and proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

1-(2-Fluoro-5-(trifluoromethylthio)phenyl)propan-1-one can be compared with similar compounds such as:

    1-(2-Fluoro-5-(trifluoromethylthio)phenyl)propan-2-one: Similar structure but with a different position of the propanone group.

    2-Fluoro-5-(trifluoromethyl)phenyl isocyanate: Contains a similar fluorinated phenyl ring but with an isocyanate group instead of a propanone group.

    1-(2-(Trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one: Contains additional trifluoromethyl groups, leading to different chemical properties .

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the phenyl ring.

Properties

Molecular Formula

C10H8F4OS

Molecular Weight

252.23 g/mol

IUPAC Name

1-[2-fluoro-5-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C10H8F4OS/c1-2-9(15)7-5-6(3-4-8(7)11)16-10(12,13)14/h3-5H,2H2,1H3

InChI Key

MENOWOXEFGOFPL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)SC(F)(F)F)F

Origin of Product

United States

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